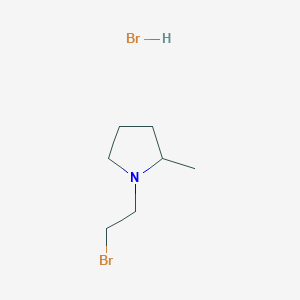

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide” is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2-Bromoethyl” and “2-methyl” parts suggest that it has a bromine atom and a methyl group attached to the second carbon in the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or addition . For example, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications

Crystallographic Studies and pH-Dependent Transformations

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide has been studied for its crystallographic properties and pH-dependent transformations. In a study on similar compounds, it was found that different hydrogen bond types in the structure can significantly affect thermal stability. The ability of these structures to transform under varying pH conditions was observed, highlighting their potential in pH-responsive materials and applications in understanding crystallography and molecular interactions (Tong et al., 2018).

Bromination and Aziridination in Organic Synthesis

The compound's analogs have been utilized in the bromination of organic molecules, an essential step in many synthetic processes. One study discussed the formation of bromomethylpyrrolidines, a crucial intermediate in the synthesis of various organic compounds (Horning & Muchowski, 1974). Additionally, its use in aziridination, an important reaction for introducing nitrogen into molecules, has been reported (Jain, Sain, & Joseph, 2006).

Corrosion Inhibition in Industrial Applications

Derivatives of 1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide have been evaluated for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry. Their ability to prevent corrosion in carbon steel pipelines showcases their potential in industrial applications (Hegazy et al., 2016).

Environmental Applications

The compound and its derivatives show promise in environmental applications, such as CO2 capture. A study discussed the synthesis of a new ionic liquid from similar bromide salts for efficiently capturing CO2, demonstrating potential in addressing environmental concerns like greenhouse gas emissions (Bates et al., 2002).

properties

IUPAC Name |

1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-7-3-2-5-9(7)6-4-8;/h7H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESRNXSRMWKUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)